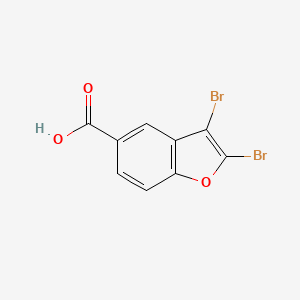
2,3-Bromo-5-benzofurancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bromo-5-benzofurancarboxylic acid is a chemical compound that belongs to the class of benzofuran carboxylic acids. It is characterized by the presence of a bromine atom at the 2 and 3 positions of the benzofuran ring and a carboxylic acid group at the 5 position. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bromo-5-benzofurancarboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of benzofuran derivatives followed by carboxylation. The reaction conditions typically include the use of bromine or bromine-containing reagents in the presence of a catalyst. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bromo-5-benzofurancarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, oxidized products, and reduced alcohol derivatives .
Scientific Research Applications
2,3-Bromo-5-benzofurancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and developing new drugs.
Medicine: Its potential anti-tumor and antibacterial properties are explored for therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bromo-5-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
2,3-dibromo-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O3/c10-7-5-3-4(9(12)13)1-2-6(5)14-8(7)11/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPGBERPWWKCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(O2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)
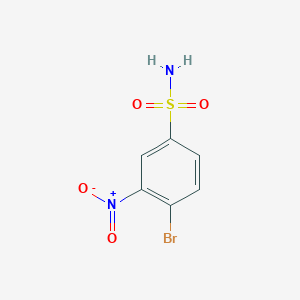
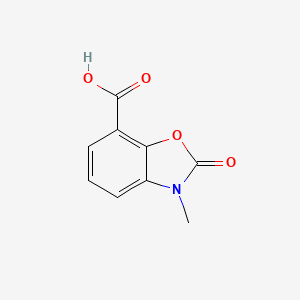


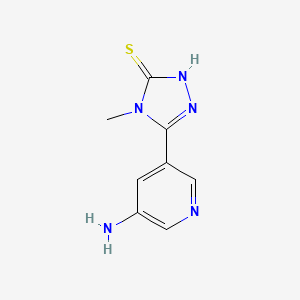

![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)
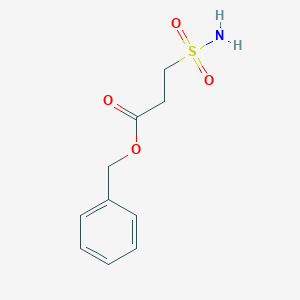


![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)


